molecular formula C10H7ClF7NO B2472831 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine CAS No. 132969-10-9

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine

Cat. No. B2472831
CAS RN: 132969-10-9
M. Wt: 325.61
InChI Key: HBOZIXCLLBNILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine, also known as CM-7, is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with the molecular formula C10H11ClF7NO and a molecular weight of 326.6 g/mol. CM-7 has a low vapor pressure and is soluble in water, ethanol, and other organic solvents. It is a derivative of pyridine, a heterocyclic aromatic compound with a nitrogen atom at the center of a five-membered ring. CM-7 has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Improved Synthesis Methods :The synthesis of 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine and related compounds has seen significant advancements, with researchers developing more efficient methods and understanding the reaction mechanisms involved. For instance, Xia Liang (2007) demonstrated an improved synthesis method for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a selective chlorinating reagent, highlighting the importance of optimizing reaction conditions for better yields and selectivity in the synthesis of such compounds (Xia Liang, 2007).

Green Chemistry and Sustainable Practices :The field is also moving towards greener chemistry practices, as seen in the work by Rohidas Gilbile et al. (2017), who described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine with a focus on reducing waste and improving atom economy. This approach not only enhances the efficiency of the synthesis process but also aligns with the principles of sustainable and environmentally friendly chemistry (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).

Crystal Structure Analysis :The crystal structures and properties of related compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications. For instance, Sen Ma et al. (2018) investigated the crystal structures of various derivatives, revealing weak hydrogen-bonding interactions and other structural details that are crucial for understanding the properties and reactivity of these compounds (Sen Ma et al., 2018).

Catalytic Applications :Moreover, the compounds have found applications in catalysis, as illustrated by O. Prakash et al. (2012), who synthesized half-sandwich complexes using (2-chloromethyl)pyridine and explored their catalytic properties in reactions like transfer hydrogenation of ketones and oxidation of alcohols. This not only showcases the versatility of these compounds but also opens doors to their potential use in various industrial and synthetic applications (O. Prakash et al., 2012).

properties

IUPAC Name

2-(chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF7NO/c11-4-6-3-7(1-2-19-6)20-5-8(12,13)9(14,15)10(16,17)18/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOZIXCLLBNILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.